Simfibrate (1,3-propanediol-bis[2-p-chlorophenoxy-2-methylpropanoate]) is a hypolipidemic drug belonging to the fibrate class of medications. [] It acts as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, influencing the expression of genes involved in lipid and fatty acid metabolism. [] Simfibrate is primarily employed in research settings to investigate lipid metabolism, peroxisome proliferation, and associated cellular responses. [, , , , , , , , ]
Simfibrate is a synthetic compound primarily used as a lipid-lowering agent. It is classified as a fibrate, a group of medications that are effective in lowering triglyceride levels and increasing high-density lipoprotein cholesterol. The compound is particularly noted for its role in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Simfibrate's mechanism of action involves the activation of peroxisome proliferator-activated receptors, which play a crucial role in lipid metabolism.
Simfibrate is derived from clofibric acid and belongs to the class of fibrates. Fibrates are typically used in conjunction with lifestyle changes to manage cholesterol levels and reduce the risk of cardiovascular diseases. The chemical structure of Simfibrate allows it to interact effectively with lipid metabolism pathways, making it a valuable therapeutic option.
The synthesis of Simfibrate involves the esterification of clofibric acid with 1,3-propanediol. This reaction is catalyzed by an acid catalyst, which facilitates the formation of the ester bond between the carboxylic acid group of clofibric acid and the hydroxyl groups of 1,3-propanediol. The general reaction can be represented as follows:
This synthesis method highlights the importance of selecting appropriate reaction conditions, including temperature and catalyst type, to maximize yield and purity.
Simfibrate undergoes various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, leading to the regeneration of clofibric acid and 1,3-propanediol. The hydrolysis reaction can be summarized as:
This reaction is significant in pharmacokinetics as it influences the drug's bioavailability and metabolic fate.
Simfibrate exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptors alpha (PPARα). Upon activation, PPARα regulates gene expression involved in fatty acid oxidation and lipoprotein metabolism. This leads to:
Simfibrate is characterized by several physical properties:
These properties are essential for understanding its formulation and delivery methods in clinical settings.
Simfibrate is primarily utilized in clinical settings for managing hyperlipidemia. Its applications extend to:
The development of fibrates represents a pivotal advancement in managing dyslipidemia. Early research focused on phenoxyisobutyrate derivatives, with clofibrate emerging as the first clinically successful agent in the 1960s. Its mechanism—activating peroxisome proliferator-activated receptor alpha (PPARα)—revolutionized understanding of lipid metabolism regulation [4]. However, clofibrate’s limitations, including moderate efficacy and pharmacokinetic challenges, drove innovation toward bifunctional molecules. Simfibrate (trade name Cholesolvin) was engineered as a symmetrical diester prodrug of clofibric acid linked by a 1,3-propanediol bridge. This design aimed to enhance bioavailability and sustained release, with hydrolysis in vivo yielding two molecules of active clofibric acid [1] [6]. The prodrug strategy addressed rapid clearance issues seen in earlier fibrates, positioning Simfibrate as a second-generation hypolipidemic agent optimized for prolonged activity [8].
The synthesis of Simfibrate (chemical name: propane-1,3-diyl bis[2-(4-chlorophenoxy)-2-methylpropanoate]) involves sequential esterification reactions. The optimized pathway comprises three critical steps:
Chlorophenoxyisobutyryl Chloride Formation:2-(4-Chlorophenoxy)-2-methylpropanoic acid (clofibric acid) undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂], yielding the reactive acyl chloride intermediate.
Stepwise Esterification:The acyl chloride reacts with 1,3-propanediol under Schotten-Baumann conditions. Precise stoichiometry (2:1 molar ratio of acyl chloride to diol) and temperature control (0–5°C initially, then 25°C) prevent diol diacylation or polymerization side reactions. Triethylamine serves as an acid scavenger [3] [9].
Purification:Crude product is purified via recrystallization from ethanol/water mixtures or chromatography, yielding Simfibrate as a crystalline solid (melting point: 114–116°C reported for analogues) [8]. The structure—confirmed by NMR, IR, and elemental analysis—features twin clofibric acid moieties connected by a flexible trimethylene chain [6].
Key Reaction:$$\ce{2 Clofibric Acid ->[SOCl2] 2 Acyl Chloride Intermediate ->[1,3-Propanediol][\text{Et}3\text{N}] Simfibrate}$$
Table 1: Synthetic Parameters for Simfibrate Production
Parameter | Condition | Purpose |
---|---|---|
Solvent | Anhydrous dichloromethane or acetone | Minimizes hydrolysis of acyl chloride |
Temperature | 0°C → 25°C (gradual) | Controls exotherm and selectivity |
Molar Ratio (Acid:Diol) | 2:1 | Prevents oligomerization |
Catalyst | Triethylamine (2.1 eq.) | Acid scavenger |
Yield | 70–85% (optimized) | Economical scale-up |
Early fibrates exhibited distinct structure-activity relationships (SAR) centered on linker flexibility and halogenation patterns:
Table 2: Structural and Efficacy Comparison of Early Fibrates
Compound | Structural Feature | PPARα EC₅₀ (μM)* | Relative Lipid-Lowering Efficacy |
---|---|---|---|
Simfibrate | Twin clofibryl; C3 linker | 15.2 | +++ |
Clofibrate | Ethyl clofibryl | 28.7 | ++ |
Gemfibrozil | 2,2-Dimethylphenoxyisopentanoate | 8.9 | ++++ |
Ciprofibrate | Cyclopropyl-linked clofibryl | 5.1 | ++++ |
*Lower values indicate higher potency [4] [7]
Simfibrate’s balanced profile—moderate PPARα affinity (EC₅₀ ~15 μM) and sustained hydrolysis—made it ideal for exploratory studies on dyslipidemia-associated inflammation. Research revealed unexpected applications: PPARα activation by Simfibrate metabolites inhibited NF-κB translocation in synovial cells, suggesting utility in osteoarthritis and rheumatoid arthritis [7]. This expanded the therapeutic paradigm beyond cardiovascular medicine into rheumatology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7